1-Methyl-5-(naphthalen-2-yl)-3-phenyl-4-propoxy-1H-pyrazole
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Overview
Description
1-Methyl-5-(naphthalen-2-yl)-3-phenyl-4-propoxy-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a propoxy group attached to the pyrazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(naphthalen-2-yl)-3-phenyl-4-propoxy-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 1-phenyl-3-(naphthalen-2-yl)prop-2-en-1-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(naphthalen-2-yl)-3-phenyl-4-propoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium
Properties
CAS No. |
62214-09-9 |
---|---|
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-methyl-5-naphthalen-2-yl-3-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C23H22N2O/c1-3-15-26-23-21(18-10-5-4-6-11-18)24-25(2)22(23)20-14-13-17-9-7-8-12-19(17)16-20/h4-14,16H,3,15H2,1-2H3 |
InChI Key |
FBZGRDCJQRUQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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